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Introduction to Dolastatin 10 and Its Role in ADCs

Dolastatin 10 is a highly potent pentapeptide originally isolated from the marine sea hare Dolabella
auricularia [1]. As a microtubule-targeting agent, it exerts its cytotoxic effects by inhibiting tubulin
polymerization, disrupting cell division, and inducing apoptosis in cancer cells at nanomolar concentrations
[2] [1]. Despite its exceptional potency, clinical development of dolastatin 10 as a standalone
chemotherapeutic agent was limited by insufficient therapeutic windows in human trials [3] [2]. However, its
remarkable cytotoxicity profile made it an ideal candidate for development as payloads in antibody-drug
conjugates (ADCs), where its potency could be targeted specifically to cancer cells while minimizing

systemic exposure [3] [4].

The evolution of dolastatin 10 into ADC payloads represents a successful case of natural product
optimization for targeted cancer therapy. Through extensive structure-activity relationship (SAR) studies,
researchers developed synthetic analogs including monomethyl auristatin E (MMAE) and monomethyl
auristatin F (MMAF), which have become cornerstone payloads in modern ADC development [3] [5].
These derivatives maintain the potent antitubulin activity of the parent compound while incorporating
functional groups that enable controlled conjugation to antibody platforms [6]. To date, four FDA-approved

ADC:s utilize dolastatin-derived payloads: Adcetris (brentuximab vedotin), Padcev (enfortumab vedotin),
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Polivy (polatuzumab vedotin), and Blenrep (belantamab mafodotin) [3]. This document provides detailed

protocols and application notes for conjugating dolastatin 10 derivatives to antibodies for ADC

development.

Conjugation Chemistry Strategies

Functionalization of Dolastatin 10 Derivatives

The conjugation of dolastatin 10 derivatives to antibodies requires strategic incorporation of functional

handles that enable controlled linkage while preserving cytotoxic potency. SAR studies have identified

tolerant modification sites primarily at the N-terminal (dolavaline moiety) and C-terminal (dolaphenine

moiety) regions [6] [7].

Table 1: Functionalization Strategies for Dolastatin 10 Derivatives

Modification . . . -

Site Functional Group Conjugation Chemistry  Key Features

N-terminal Primary/secondary Carbamate, amide Traditional approach,

amine aliphatic amine formation maintained in MMAE/MMAF
[6]

C-terminal Hydroxyl group Ester, carbonate Used in MMAE conjugation

thiazole formation [6]

C-terminal Carbonyl at 2-position Amine, aniline, phenol, Enables versatile

thiazole thiol conjugation conjugation chemistry [6]

P4 subunit Azide group Click chemistry, Novel approach for linker

(Dap) macrocyclization attachment [7]

P2 and P4 Dual azide groups Cyclization, bifunctional Enables constrained

subunits linkers macrocyclic analogs [7]
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Recent advances have expanded the functionalization repertoire through installation of non-traditional
functional groups, including thiols, aromatic amines, and phenols at the C-terminal region, significantly
broadening the scope of conjugation chemistry available for ADC development [6]. The incorporation of
azide functionalities at the P4 subunit (dolaproine position) provides an alternative handle for linker
attachment while maintaining potent cytotoxicity, with Glso values of 0.224 nM in MOLM13 cells

demonstrated for azide-modified analogs [7].

Linker Design and Selection

Linker design critically influences ADC stability, pharmacokinetics, and therapeutic index. Optimal linkers

must maintain stability in circulation while enabling efficient payload release within target cells.

¢ Cleavable Linkers: Include enzyme-cleavable (e.g., valine-citrulline dipeptide), acid-cleavable (e.g.,
hydrazone), and reducible (disulfide) linkers that leverage physiological differences between
circulation and intracellular environments [4]. The valine-citrulline dipeptide linker used in Adcetris is

cleaved by cathepsin B in lysosomes, enabling intracellular payload release [5].

¢ Non-cleavable Linkers: Rely on complete antibody degradation in lysosomes to release payload-
linker-amino acid adducts [4]. These linkers typically offer enhanced plasma stability but may alter

payload permeability and bystander effects.

¢ Hydrophilic Linkers: Incorporation of discrete polyethylene glycol (PEG) moieties (e.g., PEGs,
PEGs) addresses hydrophobicity-driven aggregation, improves solubility, and enhances
pharmacokinetic profiles [8]. Studies demonstrate that PEGs-Dol10 ADCs effectively delayed tumor
growth and improved survival in SKOV-3 xenograft models at 10 mg/kg doses [8].

The following diagram illustrates the strategic functionalization approaches for delastatin 10 derivatives:
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Protocol 1: Conjugation of MMAE to Antibodies Using Valine-

Citrulline Linker

This protocol describes the conjugation of monomethyl auristatin E (MMAE) to antibodies using a protease-

cleavable valine-citrulline (vc) linker, based on the methodology employed in Adcetris [5].

3.1.1 Materials and Reagents

e Monoclonal antibody (=95% purity, 2-5 mg/mL in PBS)
¢ MMAE-vc-PAB linker (commercially available)
e Dimethylformamide (DMF, anhydrous)
e Tris(2-carboxyethyl)phosphine (TCEP)

e EDTA (0.5 M solution, pH 8.0)

e |-ascorbic acid

e PD-10 desalting columns or equivalent
e 50 mM Tris buffer, 1. mM EDTA, pH 7.4
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e DMSO (anhydrous)

3.1.2 Procedure

e Antibody Reduction:

[¢]

Dialyze antibody into conjugation buffer (50 mM Tris, 1 mM EDTA, 5 mM ascorbic acid, pH 7.4).

[¢]

Add 4-8 molar equivalents of TCEP to antibody solution.
Incubate at 37°C for 2 hours under inert atmosphere.

[e]

[e]

Remove reducing agents using PD-10 column equilibrated with conjugation buffer.

e Linker-Payload Conjugation:

[e]

Prepare 10 mM stock solution of MMAE-vc-PAB in DMSO.
Add 5-8 molar equivalents of MMAE-vc-PAB to reduced antibody.
React for 2-4 hours at room temperature with gentle agitation.

[e]

o

(e]

Quench reaction with 10 molar equivalents of cysteine.

¢ Purification and Characterization;

o Purify conjugate using size exclusion chromatography.

o Determine drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or
LC-MS.

o Confirm binding affinity by ELISA or surface plasmon resonance.

Protocol 2: Solid-Phase Synthesis of Dolastatin 10 Derivatives

This protocol describes the solid-phase peptide synthesis (SPPS) of dolastatin 10 derivatives, including

novel analogs with C-terminal modifications [9].
3.2.1 Materials and Reagents

e 2-Chlorotrityl chloride resin (1.0-1.8 mmol/g)

e Fmoc-protected amino acids: Fmoc-Dov, Fmoc-Val, Fmoc-Dil, Fmoc-Dap
e Fmoc-Doe derivatives with modified C-terminal

e HATU coupling reagent

¢ Diisopropylethylamine (DIEA)

e Piperidine (20% in DMF)

e Trifluoroacetic acid (TFA)

e Triisopropylsilane (TIS)
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¢ Dichloromethane (DCM)
¢ Dimethylformamide (DMF)

3.2.2 Procedure

¢ Resin Loading:

[¢]

Swell 100 mg 2-chlorotrityl chloride resin in DCM for 30 minutes.

Load Fmoc-Doe derivative (1.2 equiv) in DCM/DMF (1:1) with pyridine (2 equiv) for 2 hours.
Cap residual sites with methanol/DCM (1:19) with DIEA.

Achieve typical loading of 0.40-0.60 mmol/g.

[e]

[e]

o

e Peptide Assembly:

o Remove Fmoc with 20% piperidine in DMF (2 x 10 min).

o Wash resin with DMF (5 x 3 min).

o Couple successive Fmoc-amino acids (4 equiv) using HATU (3.8 equiv) and DIEA (8 equiv) in
DMF for 2 hours per cycle.

o Assembly sequence: Fmoc-Dap — Fmoc-Dil - Fmoc-Val - Fmoc-Dov.

¢ Cleavage and Purification:

[¢]

Cleave peptide from resin using TFA/TIS/DCM (2.5:2.5:95, 1 hour at RT).
Precipitate in cold hexane, collect by centrifugation.

Purify by reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Characterize by HRMS and analytical HPLC.

[¢]

[e]

o

Protocol 3: Conjugation of Hydrophilic Dolastatin 10 Derivatives

This protocol describes the conjugation of hydrophilic delastatin 10 derivatives incorporating PEG spacers

to reduce ADC aggregation [8].
3.3.1 Materials and Reagents

¢ Maleimide-functionalized PEG-drug linker (PEGe-Dol10 or PEGs-Dol10)
e Reduced monoclonal antibody (from Protocol 1.1)

¢ Phosphate buffered saline (PBS), pH 7.4

¢ N-ethylmaleimide (NEM)

e Size exclusion chromatography media
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3.3.2 Procedure
¢ Antibody Reduction:
o Reduce interchain disulfides as described in Protocol 1.1.

e Conjugation with PEGylated Linker:

[e]

Dissolve maleimide-PEGn-Dol10 linker in DMSO (10 mM stock).
Add 4-6 molar equivalents to reduced antibody.

o

(¢]

React for 2 hours at room temperature.
Quench with 10 molar equivalents of NEM.

[¢]

¢ Purification and Analysis:

(e]

Purify using size exclusion chromatography.

Analyze DAR by HIC-HPLC.

Assess aggregation by SEC-MALS.

Evaluate cytotoxicity against HER2-positive SK-BR-3 cells.

[¢]

[¢]

[e]

Analytical Characterization and Quality Control

Comprehensive characterization of dolastatin 10-based ADCs is essential for ensuring product quality,

stability, and therapeutic efficacy.

Table 2: Analytical Methods for ADC Characterization

Analytical R Acceptance
Method Specifications .

Parameter Criteria

Drug-to-antibody HIC-HPLC, LC-MS Separation of DAR DAR =3.5-4.0, CV

ratio (DAR) species <15%

Aggregation SEC-MALS, SEC-UV % high molecular < 5% aggregates

weight
Potency Cell proliferation assay (SK- ICso values ICs0 <1 nM

BR-3, MOLM13)
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Analytical . Acceptance
Method Specifications o
Parameter Criteria
Tubulin inhibition Tubulin polymerization assay % inhibition at 1 pM > 80% inhibition
Payload release Lysosomal incubation + LC-MS % payload released > 70% in 24h
Binding affinity Surface plasmon resonance KD value KD < 10 nM

The cytotoxic potency of dolastatin 10 derivatives should be validated using standardized cell proliferation

assays. Representative potency data include:

e MMAE: ICs0 = 0.03 nM against L1210 leukemia cells [1]
e PEGs-DoI10: ICs0 = 0.059 nM against NCI-H69 small cell lung cancer cells [1]
¢ Azide-modified analogs: Glso = 0.224-0.279 nM against MOLM13 cells [7]

Biological Evaluation

In Vitro Assessment

e Cytotoxicity Profiling: Evaluate ADC potency against antigen-positive and antigen-negative cell
lines to demonstrate target-specific cytotoxicity. Use 72-hour cell viability assays with readouts such
as MTT or CellTiter-Glo.

¢ Mechanism of Action Validation: Confirm tubulin polymerization inhibition using commercial tubulin
polymerization assay kits (e.g., Cytoskeleton Inc. BKO11P) [6]. Typical compounds demonstrate
>80% inhibition at 1 uM concentration.

¢ Internalization and Payload Release: Assess ADC internalization kinetics using fluorescently
labeled antibodies and quantify intracellular payload release via LC-MS/MS following lysosomal
enrichment.

In Vivo Evaluation

e Xenograft Models: Establish subcutaneous xenografts in immunocompromised mice (e.g.,
NOG/SCID) using antigen-positive tumor cell lines (e.g., SKOV-3 for HER2 targeting).
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e Dosing Regimen: Administer ADCs intravenously at 3-10 mg/kg doses weekly or biweekly for 3-5
cycles.

o Efficacy Endpoints: Monitor tumor volume twice weekly, record time to tumor doubling, and assess
survival prolongation compared to control groups.

¢ Toxicity Assessment: Evaluate body weight changes, hematological parameters (complete blood
count), and histological examination of major organs.

The following diagram illustrates the complete workflow for delastatin 10-based ADC development:
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e Low DAR: Increase linker-payload equivalents (up to 8:1) or extend conjugation time. Ensure
complete antibody reduction by monitoring free thiol concentration (Ellman’s assay).

e High Aggregation: Incorporate hydrophilic linkers (PEGe-PEG12) or optimize drug loading to DAR
3.5-4.0. Implement additional purification steps if necessary.

¢ Reduced Potency: Verify payload integrity after conjugation and confirm efficient intracellular
payload release. Validate antigen binding affinity post-conjugation.

e Poor Solubility: Incorporate discrete PEG spacers or adjust formulation buffer to include excipients
such as polysorbate 80 or sucrose.

Conclusion

Dolastatin 10 and its synthetic derivatives represent exceptionally potent payloads for ADC development,
with proven clinical success in multiple approved therapeutics. The conjugation strategies outlined in these
application notes enable researchers to develop optimized ADCs with controlled drug loading, enhanced
stability, and maintained potency. Continued innovation in dolastatin 10 conjugation chemistry, particularly
through novel functionalization strategies and linker technologies, promises to further expand the therapeutic

potential of this remarkable class of marine-derived compounds.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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